

Physicochemical Properties of 2-Methoxy-4-propylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-4-propylphenol

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Abstract

2-Methoxy-4-propylphenol, also known as Dihydroeugenol or 4-Propylguaiacol, is a substituted phenolic compound with applications ranging from flavoring and fragrance to potential therapeutic uses due to its antioxidant, anti-inflammatory, and antimicrobial properties.

[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Methoxy-4-propylphenol**, presenting quantitative data in a structured format for ease of reference. Furthermore, it outlines detailed, generalized experimental protocols for the determination of these key properties and visualizes a putative signaling pathway for its anti-inflammatory activity.

Chemical Identity

Identifier	Value
IUPAC Name	2-Methoxy-4-propylphenol
Synonyms	4-Propylguaiacol, Dihydroeugenol, 4-Propyl-2-methoxyphenol
CAS Number	2785-87-7
Molecular Formula	C ₁₀ H ₁₄ O ₂
Molecular Weight	166.22 g/mol [1][2]
SMILES	<chem>CCCC1CCC(O)C(OC)C1</chem>
InChI Key	PXIKRTCSSLJURC-UHFFFAOYSA-N

Physicochemical Data

The following tables summarize the key physicochemical properties of **2-Methoxy-4-propylphenol**, compiled from various sources.

Table 2.1: Thermodynamic and Physical Properties

Property	Value	Conditions
Melting Point	16 - 17 °C	
Boiling Point	239 - 241 °C	At 760 mmHg
125 - 126 °C	At 14 mmHg[2][3][4]	
97 °C	At 1 Torr	
Density	1.038 g/mL	At 25 °C[2][4]
1.0495 g/cm ³	At 15 °C	
Vapor Pressure	0.15 Pa	At 20 °C[5]
0.00624 mmHg	At 25 °C[3]	
Flash Point	>100 °C (>212 °F)[5]	Closed Cup
113 °C (235.4 °F)[3][6]		
Refractive Index	1.520 - 1.525	At 20 °C[1]
1.522	At 20 °C[2]	
Appearance	Colorless to pale yellow liquid; may crystallize at lower temperatures.[1][5][6]	

Table 2.2: Solubility and Partitioning

Property	Value	Details
Water Solubility	Slightly soluble	
Fat Solubility	Soluble	
Ethanol Solubility	Miscible	
LogP (Octanol-Water Partition Coefficient)	2.39 (measured)[5]	A measure of lipophilicity.
	2.35330 (calculated)[3]	

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physicochemical properties listed above. These protocols are representative of the techniques used to generate such data for phenolic compounds.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid.

Apparatus:

- Thiele tube or similar oil bath apparatus
- Thermometer (calibrated)
- Small test tube
- Capillary tube (sealed at one end)
- Heat-stable mineral oil or paraffin
- Heating source (e.g., Bunsen burner or hot plate)

Procedure:

- A small amount of **2-Methoxy-4-propylphenol** is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- This assembly is then immersed in a Thiele tube filled with mineral oil, ensuring the heat is distributed evenly.^[4]
- The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

- When the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the capillary tube.^[4]
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.^[4]

Determination of n-Octanol/Water Partition Coefficient (LogP)

The Shake Flask method is the traditional and most widely recognized method for the experimental determination of LogP.

Apparatus:

- Separatory funnel or glass vials with screw caps
- Mechanical shaker
- Centrifuge (optional)
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol, typically buffered to a specific pH)

Procedure:

- A solution of **2-Methoxy-4-propylphenol** is prepared in either water or n-octanol.
- Equal volumes of the n-octanol and water phases are added to the separatory funnel or vial.
- The mixture is agitated vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

- The mixture is then allowed to stand, or centrifuged, to ensure complete separation of the two immiscible layers.
- Aliquots are carefully taken from both the aqueous and n-octanol layers.
- The concentration of **2-Methoxy-4-propylphenol** in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.^[7]^[8]
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The LogP is then calculated as the base-10 logarithm of P.^[8]

Determination of Vapor Pressure (Knudsen Effusion Method)

The Knudsen effusion method is suitable for determining the vapor pressure of substances with low volatility.

Apparatus:

- Knudsen effusion cell (a small container with a very small orifice)
- High-vacuum system
- Mass spectrometer or a microbalance integrated into a thermal analysis instrument (e.g., TGA)
- Temperature-controlled furnace

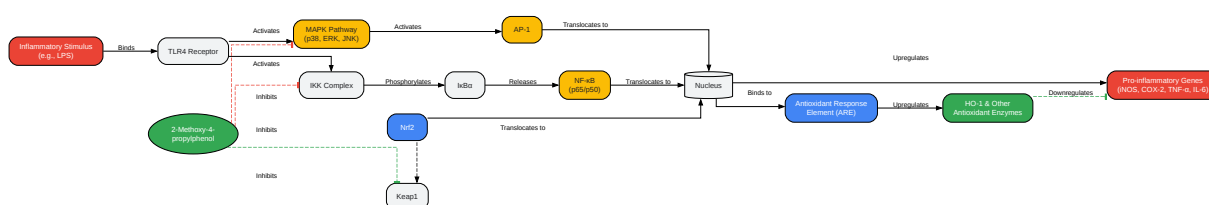
Procedure:

- A sample of **2-Methoxy-4-propylphenol** is placed inside the Knudsen cell.
- The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.^[5]

- In the vacuum, molecules of the substance escape (effuse) through the small orifice at a rate proportional to the vapor pressure inside the cell.[9]
- The rate of mass loss is measured over time using a microbalance (thermogravimetric analysis) or the effusing vapor is analyzed by a mass spectrometer.[5][9]
- The vapor pressure (P) can then be calculated using the Hertz-Knudsen equation, which relates the rate of mass loss to the vapor pressure, temperature, molar mass of the substance, and the area of the orifice.[9]

Biological Activity and Signaling Pathways

2-Methoxy-4-propylphenol and related guaiacol derivatives have been reported to possess anti-inflammatory properties. This activity is often attributed to the modulation of key inflammatory signaling pathways. While the precise mechanisms for this specific compound are still under investigation, a plausible pathway, based on analogs like eugenol and 2-methoxy-4-vinylphenol, involves the inhibition of pro-inflammatory signaling cascades such as NF- κ B and MAPK, and the activation of the antioxidant Nrf2 pathway.[10][11][12][13]



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Putative Anti-Inflammatory Signaling Pathway of **2-Methoxy-4-propylphenol**.

Conclusion

This technical guide has consolidated the key physicochemical properties of **2-Methoxy-4-propylphenol** into a clear and accessible format. The provided data, coupled with the generalized experimental protocols, offers a valuable resource for researchers in drug development and other scientific fields. The visualization of its potential anti-inflammatory mechanism highlights a key area of its biological activity, suggesting avenues for further investigation into its therapeutic applications. This document serves as a foundational reference for professionals requiring a technical understanding of this versatile phenolic compound.

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